molecular formula C17H15ClN4O2S B2578069 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide CAS No. 896324-46-2

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2578069
CAS RN: 896324-46-2
M. Wt: 374.84
InChI Key: FHNNWKRMAMPJNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,3,5-triazine–1,2,4-triazine hybrids, involves alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation and condensation .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

This compound, with its complex heterocyclic structure, is a valuable scaffold in medicinal chemistry. The presence of a pyrido[1,2-a][1,3,5]triazin moiety is significant as it is found in many biologically active compounds associated with various bioindicators such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents . Its potential for modification makes it a prime candidate for the design of new pharmaceuticals.

Catalysis: Photoredox Reactions

In the field of catalysis, this compound could be used in photoredox reactions. The related 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been utilized in photocatalytic C−H arylations , indicating that F2543-0833 could serve as a photocatalyst or a substrate in similar metal-free arylation processes.

Bioorganic Chemistry: Fluorescent Sensing and Labeling

Due to the fluorescent nature of many heterocyclic systems, F2543-0833 could be applied in bioorganic chemistry for fluorescent sensing and labeling. This application is particularly relevant for tracking and studying biological processes in real-time .

Synthetic Chemistry: Chalcogenation Reactions

F2543-0833 could be involved in chalcogenation reactions, particularly sulfenylation and selenylation, to create diversely substituted derivatives. These reactions are valuable for synthesizing compounds with varied biological activities and for constructing complex molecular architectures .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds, such as 1,3,5-triazine–1,2,4-triazine hybrids, have been found to inhibit acetylcholinesterase and butyrylcholinesterase .

properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-10-3-4-11(2)13(7-10)19-15(23)9-25-16-20-14-6-5-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNNWKRMAMPJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide

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